![molecular formula C6H5NO3S2 B1473054 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1710195-44-0](/img/structure/B1473054.png)

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Vue d'ensemble

Description

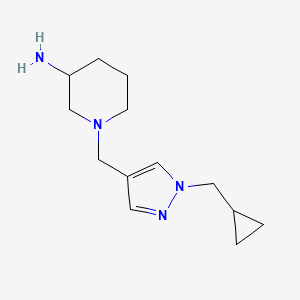

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, commonly known as TTD, is a heterocyclic compound with a molecular formula of C7H4N2O3S2. TTD is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. TTD has been extensively studied for its potential use in treating autoimmune diseases and cancer.

Applications De Recherche Scientifique

Synthesis and Characterization

- Monoamine Oxidase Inhibition : A study demonstrated the synthesis of novel 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives, evaluating their inhibition activities against monoamine oxidases. The derivatives were found to be selective inhibitors, offering insights into the physicochemical properties and binding interactions of these compounds (Ahmad et al., 2018).

Bioorganic and Medicinal Chemistry

- Anti-HIV Evaluation : A series of 1,3-disubstituted thieno[3,2-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxides were synthesized and evaluated for their anti-HIV-1 activities. These compounds showed marked potency as anti-HIV-1 agents, providing a structure-activity relationship (SAR) for further research in this area (Lin et al., 2008).

Synthetic Methodologies

- Iodocyclization Approach : An efficient synthesis method for thieno-sultam derivatives via iodocyclization was developed. This method demonstrated the versatility of this compound in generating diverse heterocyclic structures (Barange et al., 2014).

Solid-Phase Synthesis

- Preparation of Derivatives : A new solid-phase route for the preparation of this compound derivatives was described, highlighting a methodology that incorporates diversity into the thiazine ring system (Lee et al., 2009).

Pharmacological Applications

- Ocular Hypotensive Agents : Novel derivatives of this compound were synthesized and evaluated as potential candidates for glaucoma treatment. These compounds were potent inhibitors of human carbonic anhydrase II, showing efficacy in lowering intraocular pressure (Chen et al., 2000).

Mécanisme D'action

Target of Action

Similar compounds such as thieno[2,3-d]pyrimidines have been reported to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

Based on the properties of related compounds, it can be inferred that it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .

Result of Action

Related compounds have been shown to exhibit anti-proliferative effects against cancer cell lines .

Propriétés

IUPAC Name |

2,2-dioxo-1H-thieno[3,2-c]thiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)7-4-1-2-11-6(4)5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMUTPNXWODXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CS2)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide in the context of the research article?

A1: The article explores the synthesis of a novel heterocyclic ring system, 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide. The compound this compound serves as a starting material for synthesizing additional examples of this novel heterocycle. [] This highlights the compound's utility in exploring new chemical spaces and potentially discovering new bioactive molecules.

Q2: Are there any details provided regarding the specific reaction conditions used with this compound to synthesize the novel heterocycle?

A2: While the article mentions the use of this compound for synthesizing additional examples of the novel heterocycle, it doesn't delve into the specific reaction conditions or detailed synthetic procedures employed. [] Further investigation would be needed to uncover those details.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)

![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/no-structure.png)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)

![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)

![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)

![(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472988.png)

![4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1472991.png)